Cas no 438230-65-0 (Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclononabthiophene-3-carboxylate)

Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclononabthiophene-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Oprea1_318649
- STK449389
- BBL017537
- ST50831788
- R6481
- Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate
- Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclononabthiophene-3-carboxylate
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- MDL: MFCD03075348
- インチ: 1S/C14H21NO2S/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11(10)18-13(12)15/h2-9,15H2,1H3
- InChIKey: RXTAXYUBDXFEKC-UHFFFAOYSA-N
- ほほえんだ: S1C(=C(C(=O)OCC)C2=C1CCCCCCC2)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 285
- トポロジー分子極性表面積: 80.6
Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclononabthiophene-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 029211-500mg |
Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate |
438230-65-0 | 500mg |
$126.00 | 2023-09-06 | ||
TRC | E260700-1000mg |
Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate |
438230-65-0 | 1g |
$ 720.00 | 2022-06-05 | ||
TRC | E260700-250mg |
Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate |
438230-65-0 | 250mg |
$ 275.00 | 2022-06-05 | ||
A2B Chem LLC | AJ01492-1g |
Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4h-cyclonona[b]thiophene-3-carboxylate |
438230-65-0 | >95% | 1g |
$509.00 | 2024-04-20 | |
A2B Chem LLC | AJ01492-5g |
Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4h-cyclonona[b]thiophene-3-carboxylate |
438230-65-0 | >95% | 5g |
$995.00 | 2024-04-20 | |
A2B Chem LLC | AJ01492-20mg |
Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4h-cyclonona[b]thiophene-3-carboxylate |
438230-65-0 | 95% | 20mg |
$237.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1388454-1g |
Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate |
438230-65-0 | 98% | 1g |
¥2592.00 | 2024-05-13 | |
A2B Chem LLC | AJ01492-10mg |
Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4h-cyclonona[b]thiophene-3-carboxylate |
438230-65-0 | 95% | 10mg |
$225.00 | 2024-04-20 | |
A2B Chem LLC | AJ01492-10g |
Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4h-cyclonona[b]thiophene-3-carboxylate |
438230-65-0 | >95% | 10g |
$1412.00 | 2024-04-20 | |
A2B Chem LLC | AJ01492-500mg |
Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4h-cyclonona[b]thiophene-3-carboxylate |
438230-65-0 | >95% | 500mg |
$467.00 | 2024-04-20 |
Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclononabthiophene-3-carboxylate 関連文献
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclononabthiophene-3-carboxylateに関する追加情報
Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclononabthiophene-3-carboxylate (CAS No. 438230-65-0): A Comprehensive Overview
Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclononabthiophene-3-carboxylate (CAS No. 438230-65-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of cyclononabthiophene derivatives, which are known for their structural complexity and potential biological activity. The presence of multiple functional groups, including an amino group and a carboxylate ester, makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.
Thehexahydro-4H-cyclononabthiophene core structure of this compound contributes to its unique electronic and steric properties. Cyclononabthiophenes have been extensively studied due to their resemblance to natural products and their potential as building blocks in drug discovery. Theethyl 3-carboxylate moiety provides a site for further derivatization, allowing chemists to explore various pharmacophoric combinations. This flexibility has made it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity ofEthyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclononabthiophene-3-carboxylate with high accuracy. Molecular docking studies have suggested that this compound may interact with several protein targets relevant to neurological disorders and inflammatory diseases. Theamino group at the 2-position is particularly noteworthy, as it can form hydrogen bonds with polar residues in protein binding pockets, enhancing binding affinity.
In vitro studies have begun to uncover the pharmacological profile of this derivative. Preliminary experiments indicate that it exhibits moderate inhibitory activity against certain enzymes associated with metabolic pathways implicated in cancer progression. Thecarboxylate ester functionality at the 3-position may play a crucial role in modulating enzyme activity by influencing the conformational flexibility of the molecule.
The synthesis ofEthyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclononabthiophene-3-carboxylate involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form thecyclononabthiophene ring system followed by functional group interconversions to introduce theamino and carboxylate ester groups. Advances in catalytic processes have enabled more efficient and environmentally friendly synthetic routes, reducing waste and improving yields.
The pharmacokinetic properties of this compound are under active investigation. Initial data suggest that it exhibits reasonable solubility in both aqueous and organic solvents, which is favorable for formulation development. Additionally, preliminary toxicity studies indicate that it is well-tolerated at moderate doses in animal models, although further studies are needed to fully assess its safety profile.
The potential applications ofEthyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclononabthiophene-3-carboxylate extend beyond traditional pharmaceuticals. Its structural features make it an attractive candidate for use in materials science applications such as organic electronics and liquid crystals. The ability to fine-tune its properties through chemical modifications opens up possibilities for innovative technologies.
In conclusion,Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclononabthiophene-3-carboxylate(CAS No. 438230-65-0) represents a significant advancement in medicinal chemistry. Its unique structural features and promising biological activity position it as a valuable tool for both academic research and industrial development. As our understanding of its properties continues to grow,so too will its potential contributions to human health and technological innovation.
438230-65-0 (Ethyl 2-amino-5,6,7,8,9,10-hexahydro-4H-cyclononabthiophene-3-carboxylate) 関連製品
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